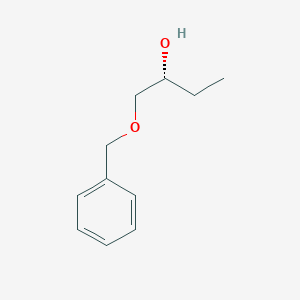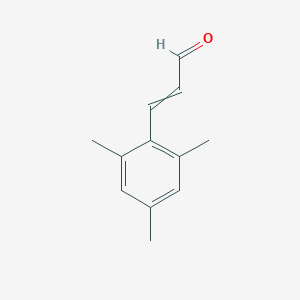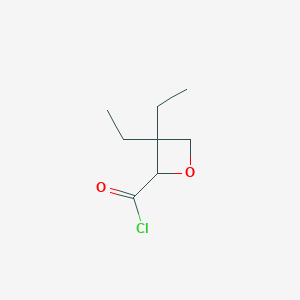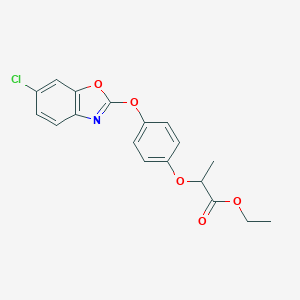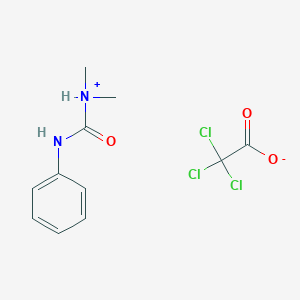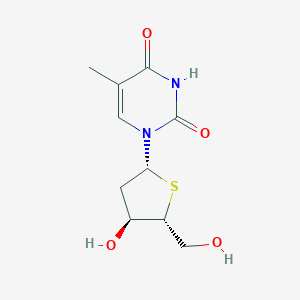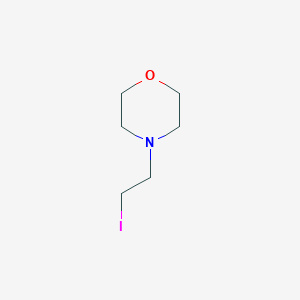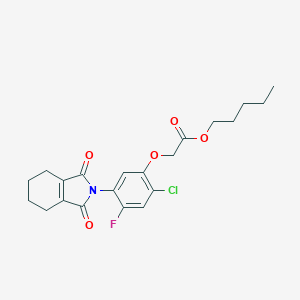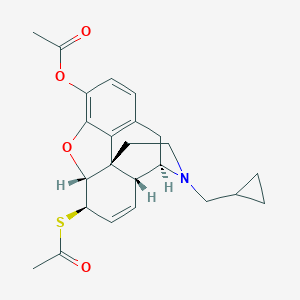![molecular formula C7H10N2O2 B166226 N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide CAS No. 126484-96-6](/img/structure/B166226.png)
N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide, also known as MOHA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOHA is a bicyclic compound that belongs to the class of azabicyclo compounds and has a unique structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide is not fully understood, but it is believed to act as an acetylcholinesterase inhibitor, which increases the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a critical role in cognitive function, and its deficiency has been linked to various neurological disorders.
Efectos Bioquímicos Y Fisiológicos
N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, which leads to increased levels of acetylcholine in the brain. This, in turn, can improve cognitive function and memory. N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, it also has some limitations, including its limited solubility in water and its potential for non-specific binding.
Direcciones Futuras
There are several future directions for research on N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide, including:
1. Further investigation of its mechanism of action and potential therapeutic applications in the treatment of neurological disorders.
2. Development of new N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide derivatives with improved pharmacological properties.
3. Investigation of the potential use of N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide as a tool for studying the role of acetylcholine in the brain.
4. Exploration of the potential use of N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide in the development of new pesticides and insecticides.
In conclusion, N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide can be synthesized through a multistep process involving the reaction of various chemical precursors. One of the most commonly used methods for synthesizing N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide involves the reaction of 2-azabicyclo[3.1.0]hex-3-ene with methyl isocyanate, followed by N-methylation of the resulting product. The final step involves the oxidation of the N-methyl group to form N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide.
Aplicaciones Científicas De Investigación
N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide has been investigated as a potential lead compound for the development of new drugs to treat various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
126484-96-6 |
|---|---|
Nombre del producto |
N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide |
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-8-6(11)7-3-4(7)2-5(10)9-7/h4H,2-3H2,1H3,(H,8,11)(H,9,10) |
Clave InChI |
HFCKOBDZXLBXCA-UHFFFAOYSA-N |
SMILES |
CNC(=O)C12CC1CC(=O)N2 |
SMILES canónico |
CNC(=O)C12CC1CC(=O)N2 |
Sinónimos |
2-Azabicyclo[3.1.0]hexane-1-carboxamide,N-methyl-3-oxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



